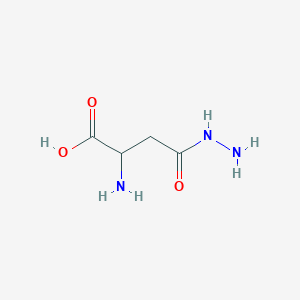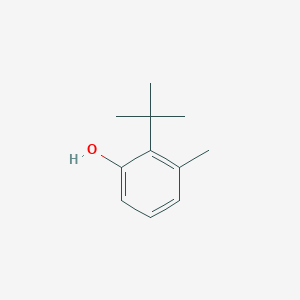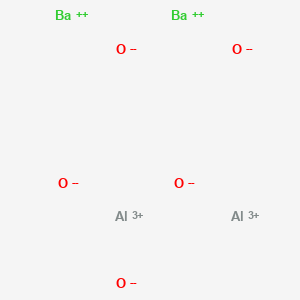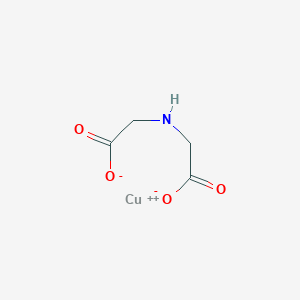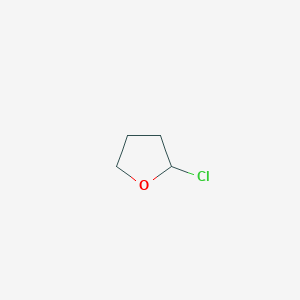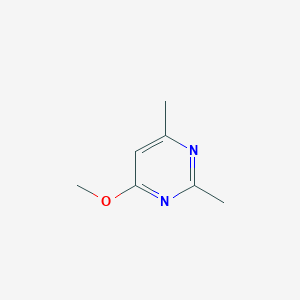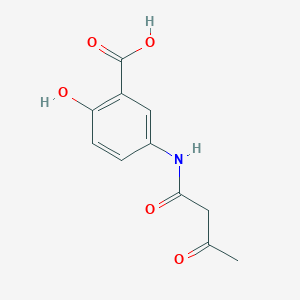
Titanium monoboride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium monoboride (TiB) is a ceramic compound that has gained attention in the scientific community due to its unique properties. It is a refractory material that has a high melting point, excellent hardness, and good electrical conductivity. This makes it an ideal material for various applications such as cutting tools, wear-resistant coatings, and high-temperature components.
Applications De Recherche Scientifique
Titanium monoboride has been extensively studied for its unique properties and potential applications. It has been used as a cutting tool material due to its high hardness and wear resistance. It has also been used as a coating material for high-temperature components in gas turbines and rocket engines. Additionally, it has been studied for its potential use in nuclear reactors as a neutron absorber and in electronic devices as a conductor.
Mécanisme D'action
The mechanism of action of titanium monoboride depends on its application. As a cutting tool material, it works by maintaining its hardness and wear resistance at high temperatures, resulting in longer tool life. As a coating material, it protects high-temperature components from oxidation and corrosion. As a neutron absorber in nuclear reactors, it absorbs neutrons and prevents them from causing damage to the reactor. As a conductor in electronic devices, it allows for the flow of electrical current.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of titanium monoboride. However, it has been shown to be biocompatible and non-toxic, making it a potential material for medical implants and devices.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using titanium monoboride in lab experiments include its high hardness, wear resistance, and electrical conductivity. This makes it an ideal material for cutting tools, coatings, and electronic devices. However, its high melting point and difficulty in synthesis can be a limitation in some experiments.
Orientations Futures
There are several future directions for titanium monoboride research. One area of interest is its use in medical implants and devices due to its biocompatibility and non-toxicity. Another area of interest is its use as a neutron absorber in nuclear reactors. Additionally, further research can be conducted on its electrical and thermal properties for potential use in electronic and high-temperature applications.
Conclusion:
Titanium monoboride is a unique ceramic compound that has gained attention for its excellent properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this material can lead to new discoveries and applications in various fields.
Méthodes De Synthèse
Titanium monoboride can be synthesized through different methods such as solid-state reaction, combustion synthesis, and chemical vapor deposition. The solid-state reaction involves the reaction of titanium and boron in a furnace at high temperatures. The combustion synthesis method involves the exothermic reaction of titanium and boron in a combustion chamber, resulting in the formation of Titanium monoboride. The chemical vapor deposition method involves the decomposition of a precursor gas containing titanium and boron in a reactor at high temperatures. The choice of synthesis method depends on the desired properties and the intended application of the material.
Propriétés
Numéro CAS |
12007-08-8 |
|---|---|
Nom du produit |
Titanium monoboride |
Formule moléculaire |
BTi |
Poids moléculaire |
58.68 g/mol |
Nom IUPAC |
boranylidynetitanium |
InChI |
InChI=1S/B.Ti |
Clé InChI |
QDMRQDKMCNPQQH-UHFFFAOYSA-N |
SMILES |
B#[Ti] |
SMILES canonique |
B#[Ti] |
Autres numéros CAS |
12007-08-8 |
Synonymes |
titanium monoboride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



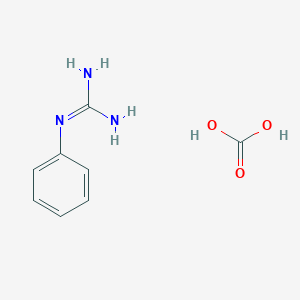
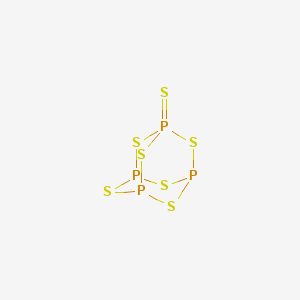
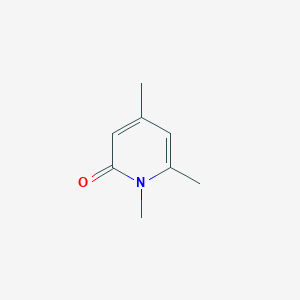
![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
